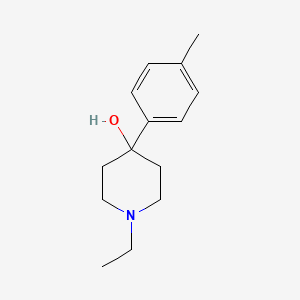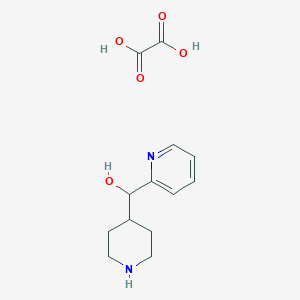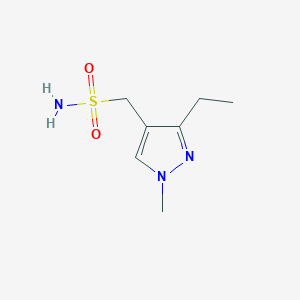amine](/img/structure/B13238297.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2,2-dimethylpropylamine: is an organic compound that features a thiophene ring attached to a dimethylamino group via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Propyl Chain: The propyl chain with a dimethylamino group can be introduced via nucleophilic substitution reactions. For instance, a halogenated propylamine can react with a thiophene derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the dimethylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the propyl chain.
Applications De Recherche Scientifique
3-(Dimethylamino)-2,2-dimethylpropylamine: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)-2,2-dimethylpropylamine: can be compared with other thiophene derivatives and amines:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring but differ in their functional groups and reactivity.
Amines: Compounds such as N,N-dimethylpropylamine and N,N-dimethylbenzylamine have similar amine groups but differ in their overall structure and properties.
The uniqueness of 3-(Dimethylamino)-2,2-dimethylpropylamine lies in its combination of a thiophene ring with a dimethylamino-substituted propyl chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22N2S |
|---|---|
Poids moléculaire |
226.38 g/mol |
Nom IUPAC |
N,N,2,2-tetramethyl-N'-(thiophen-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H22N2S/c1-12(2,10-14(3)4)9-13-8-11-6-5-7-15-11/h5-7,13H,8-10H2,1-4H3 |
Clé InChI |
NLGCDEUFDXPHLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=CC=CS1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


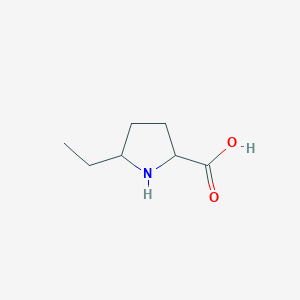

![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
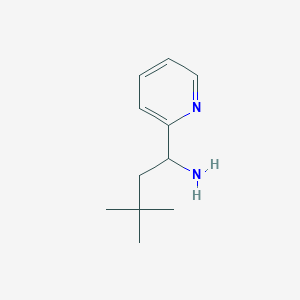
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
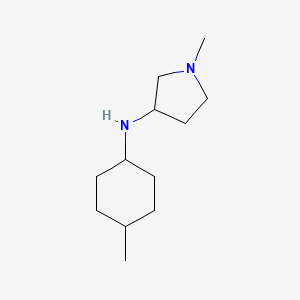
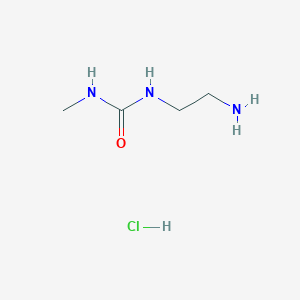
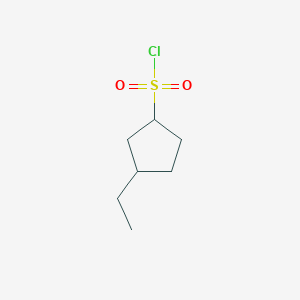
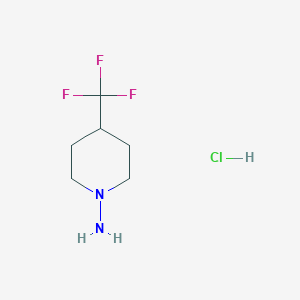
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238277.png)
